molecular formula C8H19AsN B14604274 CID 13495652

CID 13495652

Cat. No.: B14604274
M. Wt: 204.16 g/mol
InChI Key: KCYCNOQSVRUAQO-UHFFFAOYSA-N
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Description

CID 13495652 is a PubChem Compound Identifier (CID) representing a unique chemical entity in the PubChem database. The mass spectrum and chromatographic data in Figure 1 of further indicate its molecular weight and fragmentation patterns, which are critical for structural elucidation .

Properties

Molecular Formula

C8H19AsN

Molecular Weight

204.16 g/mol

InChI

InChI=1S/C8H19AsN/c1-3-5-6-9-7-8-10-4-2/h10H,3-8H2,1-2H3

InChI Key

KCYCNOQSVRUAQO-UHFFFAOYSA-N

Canonical SMILES

CCCC[As]CCNCC

Origin of Product

United States

Chemical Reactions Analysis

CID 13495652 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

CID 13495652 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it plays a role in studying cellular processes and interactions. In medicine, it has potential therapeutic applications, although further research is needed to fully understand its effects. In industry, this compound is used in the production of various materials and chemicals, highlighting its versatility.

Mechanism of Action

The mechanism of action of CID 13495652 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a series of biochemical reactions. Understanding the molecular targets and pathways involved is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

To contextualize CID 13495652, we compare it with structurally or functionally analogous compounds based on evidence categories:

Comparison with Oscillatoxin Derivatives ()

Oscillatoxins are marine-derived toxins with polyketide backbones.

Property This compound (Inferred) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not available C₃₆H₅₈O₉ C₃₇H₆₀O₉
Molecular Weight ~400–600 Da (GC-MS data ) 634.85 g/mol 648.88 g/mol
Functional Groups Likely hydroxyl, carbonyl Lactone, ether, ester Methylated lactone, ester
Biological Activity Unclear Cytotoxic, ichthyotoxic Modified toxicity profile

Key Differences :

  • Oscillatoxins exhibit complex polyketide structures with lactone rings, whereas this compound may belong to simpler terpenoid classes based on GC-MS volatility .
Comparison with Photocleavable CIDs ()

Chemical inducers of dimerization (CIDs) like rapamycin derivatives are tools for controlling protein interactions.

Property This compound (Inferred) Photocaged Rapamycin (pRap) Biotinylated α-Methylnitrobenzylrapamycin
Function Unclear Light-activated dimerizer Spatially targeted dimerizer
Permeability Likely volatile (GC-MS) Cell-permeable Requires extracellular activation
Applications Essential oil analysis Protein localization studies GTPase activity control

Key Differences :

  • Photocleavable CIDs are engineered for precise biological manipulation, whereas this compound’s role in essential oils suggests natural product origins .
Comparison with Ginsenosides ()

Ginsenosides (e.g., Rf and F11) are triterpene saponins analyzed via LC-ESI-MS with collision-induced dissociation (CID).

Property This compound (Inferred) Ginsenoside Rf Pseudoginsenoside F11
Fragmentation Pattern Likely carbonyl cleavage Sugar moiety loss Side-chain cleavage
Analytical Method GC-MS LC-ESI-MS LC-ESI-MS
Bioactivity Unclear Anticancer Neuroprotective

Key Differences :

  • Ginsenosides are polar saponins requiring LC-ESI-MS, while this compound’s volatility suits GC-MS .

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